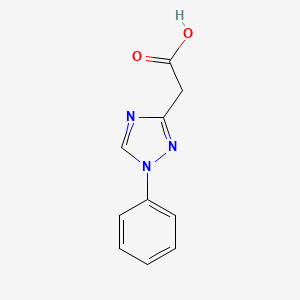

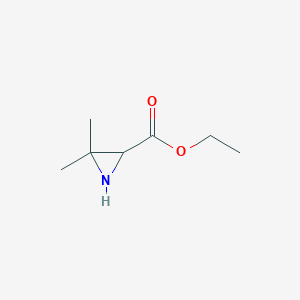

(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

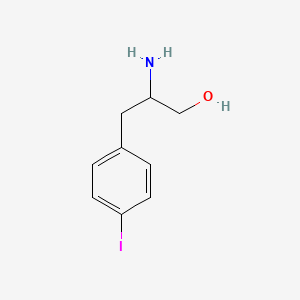

“(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The triazole moiety is a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of triazole derivatives has been reported in various studies. For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-ones .Molecular Structure Analysis

The molecular structure of “(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid” can be confirmed by spectroscopic techniques like IR, 1H-NMR, 13C-NMR spectra, and HRMS . The IR absorption spectra of the compound were characterized by the presence of signals for C=O groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid” can be determined by various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound .Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, including (1-Phenyl-1H-1,2,4-triazol-3-yl)acetic acid, have been extensively studied for their potential in drug development due to their diverse biological activities. These compounds have shown promise in developing new drugs with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The versatility in the structural variations of triazoles allows for the synthesis of novel compounds with potential therapeutic applications. The continuous interest in triazoles is driven by the success of various triazole-based drugs in the pharmaceutical market, prompting further research into new synthetic methods and biological evaluations of these compounds (Ferreira et al., 2013).

Antimicrobial and Antifungal Properties

Triazole derivatives have demonstrated significant antimicrobial and antifungal activities, making them valuable in the search for new antimicrobial agents. The biological features of these compounds, such as their ability to inhibit microbial growth, are a focus of ongoing scientific research. The investigation into the antimicrobial properties of 1,2,4-triazole derivatives has highlighted their potential in treating infections caused by various pathogens (Ohloblina, 2022).

Corrosion Inhibition

1,2,3-Triazole derivatives have been explored as corrosion inhibitors for metals and alloys in aggressive acidic media. These compounds are of particular interest due to their regioselective synthesis and environmental friendliness. Their efficiency as corrosion inhibitors has been demonstrated in various acidic conditions, making them suitable for industrial applications where metal corrosion is a concern (Hrimla et al., 2021).

Chemical Synthesis and Green Chemistry

The synthesis of triazole derivatives, including (1-Phenyl-1H-1,2,4-triazol-3-yl)acetic acid, has been a subject of interest in the context of green chemistry and sustainable practices. Advances in eco-friendly synthesis methods, such as those utilizing copper-catalyzed azide-alkyne cycloadditions (CuAAC), have been reviewed, highlighting the importance of developing more efficient and environmentally benign synthetic approaches for triazoles (de Souza et al., 2019).

Safety And Hazards

The safety of triazole compounds has been evaluated in various studies. For instance, the cytotoxic activities of synthesized compounds were evaluated against human cancer cell lines, and most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

properties

IUPAC Name |

2-(1-phenyl-1,2,4-triazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)6-9-11-7-13(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQMCNZJCKXADW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)